molecular formula C20H33ClN2 B12674966 3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride CAS No. 94088-59-2

3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride

Cat. No.: B12674966
CAS No.: 94088-59-2
M. Wt: 336.9 g/mol
InChI Key: HKXVRRCSIQRDCN-UHFFFAOYSA-M
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Description

3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride is a synthetic organic compound belonging to the class of imidazolium salts It is characterized by the presence of a benzyl group at the 3-position, a decyl group at the 1-position, and a chloride anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride typically involves the reaction of 1-decyl-4,5-dihydro-1H-imidazole with benzyl chloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imidazolium salt. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride anion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions, leading to the formation of different oxidation states.

    Addition Reactions: The compound can react with electrophiles, such as alkyl halides, to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Major Products Formed

    Substitution Reactions: Formation of new imidazolium salts with different anions.

    Oxidation Reactions: Formation of oxidized imidazolium derivatives.

    Reduction Reactions: Formation of reduced imidazolium derivatives.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride involves its interaction with molecular targets, such as enzymes and receptors. The imidazolium ring can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the benzyl and decyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride is unique due to its specific combination of benzyl and decyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high lipophilicity and stability.

Properties

CAS No.

94088-59-2

Molecular Formula

C20H33ClN2

Molecular Weight

336.9 g/mol

IUPAC Name

1-benzyl-3-decyl-4,5-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C20H33N2.ClH/c1-2-3-4-5-6-7-8-12-15-21-16-17-22(19-21)18-20-13-10-9-11-14-20;/h9-11,13-14,19H,2-8,12,15-18H2,1H3;1H/q+1;/p-1

InChI Key

HKXVRRCSIQRDCN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCN1CC[N+](=C1)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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